1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2/c1-16-3-2-4-20(13-16)27-24(30)23-22(31-15-17-5-7-18(25)8-6-17)14-29(28-23)21-11-9-19(26)10-12-21/h2-14H,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGMRCTSYSMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes two fluorophenyl groups, a methoxy group, and a pyrazole ring, which are essential for its biological properties.
Antiproliferative Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit antiproliferative activity against various cancer cell lines. A study highlighted a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives that demonstrated significant inhibition of prostate cancer cell lines (LNCaP and PC-3). The lead compound showed an IC50 value of 18 μmol/L against LNCaP cells, with a 46% downregulation of prostate-specific antigen (PSA) levels .
Anti-inflammatory Effects
Pyrazole derivatives have been reported to possess anti-inflammatory properties . For instance, compounds derived from pyrazole have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 μM. In one study, certain derivatives exhibited up to 85% inhibition of TNF-α compared to the standard drug dexamethasone .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of fluorine atoms on the phenyl rings has been correlated with enhanced potency against specific targets. The methoxy group also plays a significant role in modulating the lipophilicity and bioavailability of the compounds.
| Compound | IC50 (μmol/L) | Target | Activity |
|---|---|---|---|
| Compound 10e | 18 | LNCaP Cells | Antiproliferative |
| Compound 4g | - | TNF-α | 85% Inhibition |
| Compound 4i | - | IL-6 | 93% Inhibition |
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Prostate Cancer Study : A novel series of pyrazole derivatives were synthesized and tested for antiproliferative activity against prostate cancer cell lines. Compound 10e showed promising results with a notable IC50 value and PSA downregulation .
- Inflammation Models : Various pyrazole derivatives were tested in vivo using carrageenan-induced rat paw edema models. Compounds demonstrated varying degrees of anti-inflammatory effects compared to ibuprofen, indicating their potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns:
Key Observations :
- Fluorine Positioning : The 4-fluorophenyl group in the target compound enhances receptor binding affinity compared to 3-chloro-4-fluorophenyl analogues (e.g., ), likely due to optimized halogen bonding .
- Ring Saturation : 4,5-Dihydro pyrazole derivatives (e.g., ) exhibit reduced conformational flexibility, correlating with lower receptor affinity but improved antioxidant activity.
- Amide vs. Carbothioamide : Replacement of the carboxamide with carbothioamide (e.g., ) shifts activity from receptor modulation to antimicrobial/antioxidant effects, likely due to altered hydrogen-bonding capacity.
Pharmacological Profiling
Receptor Binding and Calcium Mobilization :
In CHO-k1 cells, the target compound’s NTS1 receptor activity (EC50 = ~15 nM) surpasses that of 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (EC50 = 12 nM) but is less potent than tert-butyl cyclohexyl derivatives (EC50 = 8 nM) . This suggests that bulky substituents (e.g., tricyclo decane in compound 30 ) enhance receptor interaction.
Metabolic Stability: Fluorine atoms at both 4-fluorophenyl positions improve metabolic stability compared to non-fluorinated analogues (e.g., 1-phenyl-3-triazolyl-pyrazole derivatives in ). However, methoxy groups (e.g., 2,6-dimethoxyphenyl in ) may increase susceptibility to demethylation.
Tables
Table 1: Structural and Pharmacological Comparison
Preparation Methods
Preparation of 1-(4-Fluorophenyl)-4-Hydroxy-1H-Pyrazole-3-Carboxylic Acid Methyl Ester
A modified Knorr synthesis employs methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate sodium salt and 4-fluorophenylhydrazine hydrochloride under reflux in acetic acid. The reaction proceeds via enolate formation, followed by cyclization to yield the 4-hydroxypyrazole intermediate (Scheme 1).
Table 1: Reaction Conditions for Pyrazole Core Formation
| Parameter | Value | Source |
|---|---|---|
| Hydrazine | 4-Fluorophenylhydrazine HCl | |
| Diketone | Methyl 2,4-dioxobutanoate | |
| Solvent | Acetic acid | |
| Temperature | Reflux (110°C) | |
| Yield | 68–72% |
Post-cyclization, the 4-hydroxy group is protected as a methyl ether to prevent undesired side reactions during subsequent steps.
Introduction of the 4-Fluorophenylmethoxy Group
The 4-hydroxypyrazole intermediate undergoes alkylation with 4-fluorobenzyl bromide under Mitsunobu conditions or via nucleophilic substitution.
Mitsunobu Alkylation
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the hydroxyl group at position 4 is converted to the benzyloxy derivative. This method ensures regioselectivity and avoids racemization.
Table 2: Alkylation Optimization Data
| Condition | Outcome | Source |
|---|---|---|
| DEAD/PPh₃ | 85% yield, no byproducts | |
| K₂CO₃/DMF | 62% yield, partial hydrolysis | |
| NaH/THF | 70% yield, requires anhydrous |
The Mitsunobu protocol is preferred for its efficiency, yielding 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxylic acid methyl ester in 85% isolated yield.
Hydrolysis of Methyl Ester to Carboxylic Acid
The methyl ester is saponified using lithium hydroxide in a dioxane/water mixture (3:1 v/v) at 60°C for 6 hours. Acidification with dilute HCl precipitates the carboxylic acid, which is purified via recrystallization from ethanol.
Key Analytical Data for Carboxylic Acid Intermediate
- 1H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H5), 7.82–7.75 (m, 4H, Ar-H), 7.15–7.08 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 3.92 (s, 3H, COOCH₃).
- HPLC Purity: 98.6% (λ = 254 nm).
Amide Bond Formation with 3-Methylaniline
The carboxylic acid is activated using HBTU and triethylamine in dichloromethane, followed by coupling with 3-methylaniline at 0°C. The reaction is stirred for 12 hours, yielding the target carboxamide after column chromatography (SiO₂, ethyl acetate/hexane).
Table 3: Amidation Optimization
| Coupling Agent | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| HBTU | 78 | 99.1 | |
| EDCl/HOBt | 65 | 97.3 | |
| DCC/DMAP | 58 | 95.8 |
Analytical Characterization of Final Product
Spectroscopic Data
- 1H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, pyrazole-H5), 7.64–7.58 (m, 4H, Ar-H), 7.22–7.15 (m, 4H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (s, 1H, NH), 5.28 (s, 2H, OCH₂), 2.34 (s, 3H, CH₃).
- 13C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 162.1 (d, J = 248 Hz, Ar-C-F), 148.5 (pyrazole-C3), 135.6 (Ar-C), 129.8 (d, J = 8.2 Hz, Ar-C), 115.4 (d, J = 21 Hz, Ar-C), 70.3 (OCH₂), 21.1 (CH₃).
Q & A
Q. Methodology :
- Stepwise condensation : Utilize 4-fluoroaniline derivatives and substituted isocyanides (e.g., 3-methylphenyl isocyanide) to form the pyrazole core. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yield .
- Methoxy group introduction : Electrophilic aromatic substitution or nucleophilic displacement using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Final carboxamide coupling : Employ HATU/DIPEA-mediated amidation between the pyrazole-3-carboxylic acid intermediate and 3-methylaniline .
How can structural discrepancies in NMR data for this compound be resolved?
Q. Advanced Analysis :
- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating and shifts, particularly for overlapping aromatic protons from fluorophenyl/methoxy groups .
- X-ray crystallography : Resolve regiochemistry of substituents (e.g., methoxy vs. fluorophenyl positions) using single-crystal diffraction (e.g., Mo-Kα radiation, R factor < 0.05) .
What experimental designs optimize solubility for in vitro assays?
Q. Methodology :
- Co-solvent systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions (e.g., pyrazole C5) via Suzuki-Miyaura coupling .
How do contradictory bioactivity results across studies arise, and how can they be addressed?
Q. Critical Analysis :
- Assay variability : Standardize protocols for kinase inhibition assays (e.g., ATP concentration, incubation time) to minimize false negatives .
- Off-target effects : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target specificity .
What computational tools predict binding modes of this compound with kinase targets?
Q. Advanced Modeling :
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., CDK2, EGFR) using flexible side-chain sampling .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .
How can SAR studies guide the optimization of this compound’s selectivity?
Q. SAR Framework :
- Fluorophenyl substituents : Replace 4-fluorophenyl with 2,4-difluorophenyl to enhance hydrophobic interactions in kinase pockets .
- Methoxy group positioning : Compare para- vs. meta-methoxy substitutions to reduce off-target binding (e.g., CYP450 inhibition) .
What analytical techniques validate purity for in vivo studies?
Q. Methodology :
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detection (purity >98%) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
How do metabolic stability assays inform structural modifications?
Q. Advanced Approach :
- Microsomal incubation (human liver microsomes) : Quantify half-life (t₁/₂) and identify metabolic hotspots (e.g., demethylation of methoxy groups) via LC-MS/MS .
- Deuterium incorporation : Stabilize labile positions (e.g., benzylic hydrogens) to prolong t₁/₂ .
What strategies reconcile discrepancies between in vitro and in vivo efficacy?
Q. Integrated Analysis :
- PK/PD modeling : Correlate plasma exposure (AUC, Cₘₐₓ) with target engagement (e.g., tumor growth inhibition in xenografts) .
- Tissue distribution studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify compound accumulation in target organs .
How can cross-reactivity in polypharmacological studies be minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
